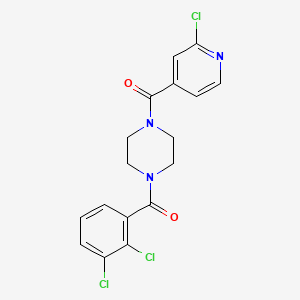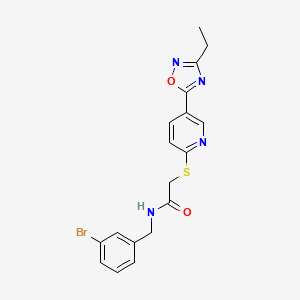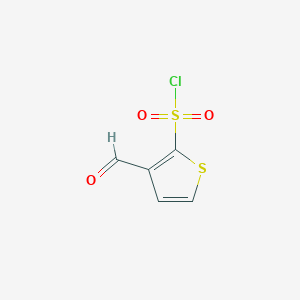
1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Mechanism Of Action
1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which is important for the survival and proliferation of B-cells. By inhibiting BTK, 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine can block the activation of B-cells and prevent the growth of cancer cells. 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine has also been found to inhibit the activation of other signaling pathways, such as NF-κB and AKT, which are involved in inflammation and cell survival.
Biochemical And Physiological Effects
1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine has been shown to reduce the size of tumors in animal models of lymphoma and leukemia, and to reduce inflammation in models of rheumatoid arthritis and lupus.
Advantages And Limitations For Lab Experiments
One advantage of 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine is that it is a small molecule inhibitor, which makes it easier to synthesize and modify than large molecules such as antibodies. 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine also has a high selectivity for BTK, which reduces the risk of off-target effects. However, one limitation of 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine is that it has only been tested in preclinical studies so far, and its safety and efficacy in humans are not yet known. More research is needed to determine the optimal dosage and treatment regimen for 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine in humans.
Future Directions
There are several potential future directions for research on 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine. One area of interest is the development of combination therapies that include 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine and other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is the investigation of the role of BTK in autoimmune diseases, such as rheumatoid arthritis and lupus, and the potential use of 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine as a treatment for these diseases. Further research is also needed to determine the safety and efficacy of 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine in humans, and to optimize its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases. Its mechanism of action involves the inhibition of BTK and other signaling pathways, which are important for the survival and proliferation of cancer cells and the activation of immune cells. 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine has a favorable pharmacokinetic profile and has been found to be well-tolerated in animal studies. Future research is needed to determine the optimal dosage and treatment regimen for 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine in humans, and to investigate its potential for combination therapies and treatment of autoimmune diseases.
Synthesis Methods
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine involves several steps, including the synthesis of 2,3-dichlorobenzoic acid, the synthesis of 2-chloropyridine-4-carboxylic acid, and the coupling of these two compounds with piperazine. The final product is obtained through purification and crystallization. The synthesis method has been optimized to increase the yield and purity of the compound, making it suitable for further research and development.
Scientific Research Applications
1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine has also been found to be effective in combination with other cancer treatments, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
(2-chloropyridin-4-yl)-[4-(2,3-dichlorobenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3N3O2/c18-13-3-1-2-12(15(13)20)17(25)23-8-6-22(7-9-23)16(24)11-4-5-21-14(19)10-11/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRHAHMKWDMUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=NC=C2)Cl)C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride](/img/structure/B2785882.png)
![(4,4-Difluorocyclohexyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2785884.png)


![5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2785889.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2785890.png)


![N-(2-ethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2785898.png)